1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl-
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Overview
Description
1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- is a heterocyclic compound that belongs to the benzotriazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Oxidative cyclization: Employing oxidizing agents to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include:
Continuous flow synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic processes: Employing catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states or removal of oxygen atoms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted benzotriazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- involves its interaction with molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: The parent compound without the hydroxy and methyl groups.
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: A similar compound with only the hydroxy group.
7-Methyl-1,2,3-benzotriazin-4(3H)-one: A similar compound with only the methyl group.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-hydroxy-7-methyl- is unique due to the presence of both hydroxy and methyl groups, which may confer specific chemical properties and biological activities not observed in its analogs.
Properties
CAS No. |
832127-70-5 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-hydroxy-7-methyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)9-10-11(13)8(6)12/h2-4,13H,1H3 |
InChI Key |
HCRGFAOMJVISHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(N=N2)O |
Origin of Product |
United States |
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